molecular formula C17H24N2O2 B2710435 N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide CAS No. 898374-58-8

N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide

Cat. No. B2710435
CAS RN: 898374-58-8
M. Wt: 288.391
InChI Key: SKFDWLSPEXATQW-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide, also known as DCDHF-DA, is a fluorescent dye that is commonly used in scientific research. This compound has gained popularity due to its ability to detect reactive oxygen species (ROS) in living cells. In

Scientific Research Applications

Synthesis and Structural Insights

N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide and its derivatives have been explored in various synthetic and structural studies, contributing significantly to the field of coordination chemistry and molecular assembly. For instance, the synthesis of novel coordination polymers and their crystal structures offer insights into the design of materials with specific magnetic and structural properties. An example includes the development of heterometallic supramolecular coordination polymers with unique three-dimensional structures, demonstrating the potential of oxamide derivatives in constructing advanced materials (Zang et al., 2003). Additionally, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have provided valuable information on their crystal structures and potential applications in materials science (Özer et al., 2009).

Catalysis and Selective Reactions

In the realm of catalysis, derivatives of this compound have been investigated for their roles in facilitating selective chemical reactions. For example, the development of catalysts that promote the selective formation of cyclohexanone from phenol under mild conditions highlights the potential of these compounds in industrial applications (Wang et al., 2011). Such findings are critical for advancing sustainable chemical processes.

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the antimicrobial properties and potential therapeutic applications of this compound derivatives have been explored. Research on the synthesis of thiosemicarbazone derivatives from xanthene-based compounds and their antimicrobial activities showcases the relevance of these compounds in developing new antibacterial agents (Hameed et al., 2015). Furthermore, studies on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide have examined their cytotoxicities, revealing potential avenues for cancer therapy (Li et al., 2012).

Advanced Materials and Functional Properties

The investigation of electrochromic and electrofluorescent properties of polyamides containing bis(diphenylamino)-fluorene moieties underscores the potential of this compound derivatives in the development of advanced functional materials. Such studies highlight the role of these compounds in creating materials with reversible electrochromic characteristics and high fluorescence quantum yield, applicable in optoelectronic devices and sensors (Sun et al., 2016).

properties

IUPAC Name

N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-8-7-11-15(13(12)2)19-17(21)16(20)18-14-9-5-3-4-6-10-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDWLSPEXATQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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